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Compound of Interest

Compound Name: SiR-PEG4-azide

Cat. No.: B12371970 Get Quote

Executive Summary
SiR-PEG4-azide represents a high-performance convergence of far-red fluorogenic chemistry

and bioorthogonal reactivity. Unlike conventional far-red dyes (e.g., Cy5), Silicon Rhodamine

(SiR) derivatives possess a unique spiro-cyclization mechanism that renders them fluorogenic

—they are optically silent in aqueous solution until bound to a target or placed in a polar

microenvironment.

This guide details the excitation/emission profiles of SiR-PEG4-azide, explains the

thermodynamic equilibrium driving its "wash-free" capabilities, and provides a validated

workflow for click-chemistry labeling in live-cell super-resolution (STED) microscopy.

Photophysical Specifications
The optical dominance of SiR-PEG4-azide lies in its deep-red spectral window, minimizing

phototoxicity and autofluorescence, while its high extinction coefficient supports low-abundance

target detection.

Spectral Data Summary

1. Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12371970?utm_src=pdf-interest
https://www.benchchem.com/product/b12371970?utm_src=pdf-body
https://www.benchchem.com/product/b12371970?utm_src=pdf-body
https://www.benchchem.com/product/b12371970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Notes

Excitation Max (

)
652 nm

Optimal excitation with 633 nm

or 640 nm lasers.

Emission Max (

)
674 nm

Detection window: 660–720

nm.

Extinction Coefficient (

)
~100,000 M⁻¹cm⁻¹

Measured in PBS/SDS or

Methanol (Open form).

Quantum Yield (

)
0.39 – 0.41

Environmentally dependent

(Higher in polar/bound states).

Fluorogenicity >100-fold
Ratio of fluorescence (Bound :

Free).

STED Depletion 775 nm
Ideal depletion wavelength for

super-resolution.

Critical Insight: The PEG4 linker increases water solubility, preventing the hydrophobic

aggregation often seen with bare SiR dyes, while the Azide moiety enables bioorthogonal

conjugation to Alkyne-tagged biomolecules (e.g., EdU, homopropargylglycine).

Mechanism of Action: The Spirolactone Equilibrium
To use SiR-PEG4-azide effectively, one must understand its solvatochromic behavior. The dye

exists in a dynamic equilibrium between two states:

Spirolactone (OFF): A colorless, non-fluorescent, hydrophobic closed-ring structure. This is

the predominant form in standard aqueous buffers, allowing the dye to permeate cell

membranes passively.
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Zwitterion (ON): A highly fluorescent, colored, open-ring structure. This state is stabilized by

binding to polar protein surfaces or DNA grooves.

This equilibrium is the basis for "Wash-Free" Imaging. Unbound dye remains largely in the OFF

state, reducing background noise, while bound dye switches ON.
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Figure 1: The fluorogenic switch mechanism of Silicon Rhodamine.[1] The equilibrium shifts

toward the fluorescent zwitterion upon specific binding, minimizing background signal.

Experimental Workflow: Bioorthogonal Labeling
This protocol describes the labeling of intracellular targets (e.g., nascent DNA via EdU or

glycans via metabolic labeling) using SiR-PEG4-azide via Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC).

Reagents Required[2][3][4][5][6]
SiR-PEG4-Azide Stock: 1 mM in DMSO (Store at -20°C).

Reaction Buffer: 100 mM Tris-HCl, pH 8.5.

Catalyst: CuSO₄ (2 mM) pre-mixed with THPTA ligand (10 mM) to protect biomolecules from

oxidation.

Reducing Agent: Sodium Ascorbate (100 mM, Freshly prepared).[2]
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Step-by-Step Protocol
Metabolic Labeling: Incubate cells with the alkyne-tagged precursor (e.g., 10 µM EdU) for the

desired duration (1–24 hours).

Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Wash 3x with PBS.

Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.

Click Reaction Cocktail Preparation:

Order of addition is critical to prevent precipitation.

PBS: Remaining volume

SiR-PEG4-azide: Final conc. 2–5 µM

CuSO₄/THPTA premix: Final conc. 100 µM Cu / 500 µM THPTA

Sodium Ascorbate: Final conc. 5 mM (Add last to initiate).

Staining: Add the reaction cocktail to cells. Incubate for 30–60 minutes at room temperature

in the dark.

Washing: Wash 3x with PBS containing 0.1% Tween-20.

Note: While SiR is fluorogenic, removing copper reagents is essential for cell health and

preventing quenching.

Imaging: Proceed to confocal or STED imaging.
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Figure 2: Sequential workflow for bioorthogonal labeling using SiR-PEG4-azide.

Imaging Configuration & QC
Confocal Settings

Laser: 633 nm Helium-Neon or 640 nm Diode laser.

Filter: 650–700 nm bandpass. Avoid collecting above 720 nm to reduce thermal noise in

some detectors.

STED Settings (Super-Resolution)
SiR is a "gold standard" for STED due to its photostability.

Excitation: 640 nm.
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Depletion Laser: 775 nm (Pulsed).

Gating: Time-gated detection (Tg > 1.5 ns) is recommended to remove background

autofluorescence and scattered depletion light.

Quality Control (Self-Validation)
To verify that the signal is specific (click-reaction) and not non-specific hydrophobic sticking of

the SiR dye:

Negative Control: Perform the full protocol on cells not treated with the metabolic alkyne

precursor. Signal should be <5% of the experimental sample.

Competition Control: Pre-incubate the fixed cells with "cold" (non-fluorescent) azide (e.g.,

Sodium Azide) before adding SiR-PEG4-azide. This blocks the alkyne sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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